6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
Description
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a nicotinaldehyde core substituted with a 4-chlorophenylsulfanyl group at the 6-position and an O-(2,4-dichlorobenzyl)oxime moiety. For instance, CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), a well-studied constitutive androstane receptor (CAR) agonist, shares similarities in its chlorophenyl and dichlorobenzyl substituents but differs in its imidazothiazole core .
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-4-6-17(7-5-15)26-19-8-1-13(10-23-19)11-24-25-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHBXUQJWIFCI-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
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Preparation of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: : This intermediate can be synthesized by reacting 6-chloronicotinaldehyde with 4-chlorothiophenol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
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Formation of the Oxime: : The final step involves the reaction of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine. This reaction is typically conducted in the presence of an acid catalyst such as hydrochloric acid in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinaldehyde moiety can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Structural Modifications
The nicotinaldehyde core in the target compound contrasts with the imidazothiazole or imidazoxazole cores found in analogs like CITCO and DL5050. These core modifications significantly influence receptor binding and selectivity:
- CITCO (imidazothiazole core): Demonstrates potent CAR activation (EC₅₀ = 25 nM) and selectivity over pregnane X receptor (PXR) in primary human hepatocytes .
- DL5050 (imidazoxazole core): Exhibits enhanced CAR activation (2.5-fold over CITCO) due to improved steric compatibility with the CAR ligand-binding domain (LBD) .
- Target compound (nicotinaldehyde core): The absence of a fused heterocyclic system may reduce CAR affinity compared to CITCO, as imidazothiazole/oxazole cores optimize hydrophobic interactions with CAR’s LBD .
Benzyl Substituent Effects
The O-(2,4-dichlorobenzyl) group in the target compound differs from the 3,4-dichlorobenzyl group in CITCO. Substituent positioning on the benzyl ring critically impacts nuclear receptor selectivity:
- CITCO (3,4-dichlorobenzyl) : Strong CAR activation with minimal PXR cross-reactivity (<10% activation at 10 µM) .
- 3-Fluorobenzyl analog (): Reduced steric bulk may lower CAR binding but improve metabolic stability due to decreased cytochrome P450 (CYP) induction .
Data Table: Structural and Functional Comparison
Biological Activity
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, also known by its CAS number 338966-94-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth review of the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C19H13Cl3N2OS
- Molecular Weight : 423.74 g/mol
- Density : 1.36 g/cm³ (predicted)
- Boiling Point : 576.2 °C (predicted)
- Acidity Constant (pKa) : 0.82 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-cancer agent and its interactions with biological systems.
Anti-Cancer Properties
Several studies have highlighted the compound's ability to inhibit tumor formation and growth. For instance, research indicates that compounds with similar structural motifs can exhibit significant anti-cancer activities by interfering with cell proliferation and inducing apoptosis in cancer cells.
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Mechanism of Action :
- The compound may act through the inhibition of specific signaling pathways involved in cancer cell survival and proliferation.
- It has been suggested that the presence of the chlorophenyl and sulfanyl groups contributes to its bioactivity by enhancing interactions with cellular targets.
- Case Studies :
In Vitro Studies
In vitro experiments have shown that this compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
In Vivo Studies
Animal studies have further supported the anti-cancer potential of this compound. In a mouse model of lung cancer induced by carcinogens, administration of the compound resulted in a significant reduction in tumor size compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
